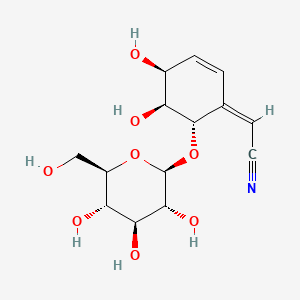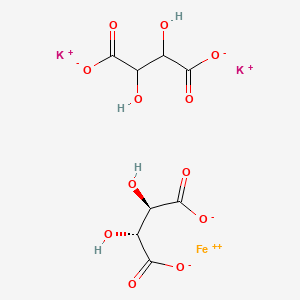
Potassium-iron(III)-tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium-iron(III)-tartrate, also known as potassium ferric tartrate, is a coordination compound with the chemical formula K₃[Fe(C₄H₄O₆)₃]. It is composed of potassium cations and the complex anion ferric tartrate. This compound is known for its vibrant red color and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized by reacting potassium hydroxide (KOH) with iron(III) chloride (FeCl₃) and tartaric acid (C₄H₆O₆) in an aqueous solution. The reaction proceeds as follows: $$3 KOH + FeCl₃ + 3 C₄H₆O₆ → K₃[Fe(C₄H₄O₆)₃] + 3 HCl$$
Industrial Production Methods: On an industrial scale, the compound is produced by combining potassium carbonate (K₂CO₃) with iron(III) sulfate (Fe₂(SO₄)₃) and tartaric acid in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.
Types of Reactions:
Oxidation: this compound can act as an oxidizing agent in various chemical reactions.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another ligand.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaClO).
Reduction: Reducing agents such as sodium thiosulfate (Na₂S₂O₃) and ascorbic acid (C₆H₈O₆) are used.
Substitution: Various ligands, such as ammonia (NH₃) and cyanide (CN⁻), can be used to replace the tartrate ligands.
Major Products Formed:
Oxidation: Products include ferric oxide (Fe₂O₃) and other oxidized forms of iron.
Reduction: Reduced forms of iron, such as ferrous oxide (FeO), are formed.
Substitution: New coordination complexes with different ligands are produced.
Aplicaciones Científicas De Investigación
Potassium-iron(III)-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in biological studies to investigate enzyme activities and metabolic pathways.
Industry: this compound is used in the textile industry for dyeing and printing fabrics.
Mecanismo De Acción
The mechanism by which potassium-iron(III)-tartrate exerts its effects involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and proteins, altering their activity.
Pathways Involved: It can influence metabolic pathways, such as those involved in oxidative stress and cellular respiration.
Comparación Con Compuestos Similares
Potassium-iron(III)-tartrate is unique in its composition and properties compared to other similar compounds:
Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]): Similar in structure but uses oxalate ligands instead of tartrate.
Potassium Ferricyanide (K₃[Fe(CN)₆]): Contains cyanide ligands and is used in different applications.
Potassium Ferric Oxalate (K₃[Fe(C₂O₄)₃]): Another iron(III) complex with oxalate ligands.
These compounds have distinct chemical properties and applications, making this compound unique in its utility and versatility.
Propiedades
Fórmula molecular |
C8H8FeK2O12 |
|---|---|
Peso molecular |
430.18 g/mol |
Nombre IUPAC |
dipotassium;2,3-dihydroxybutanedioate;(2R,3R)-2,3-dihydroxybutanedioate;iron(2+) |
InChI |
InChI=1S/2C4H6O6.Fe.2K/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;/q;;+2;2*+1/p-4/t1-,2-;;;;/m1..../s1 |
Clave InChI |
LVDWFCFDJLHPEV-DGFHWNFOSA-J |
SMILES isomérico |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[Fe+2] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide](/img/structure/B15345929.png)
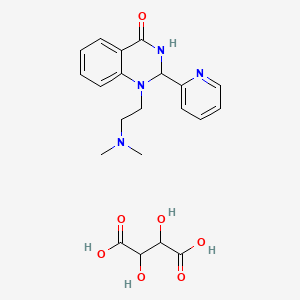
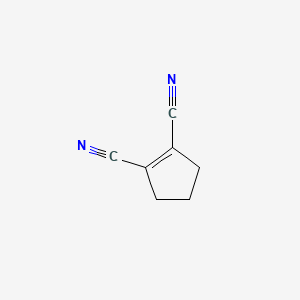
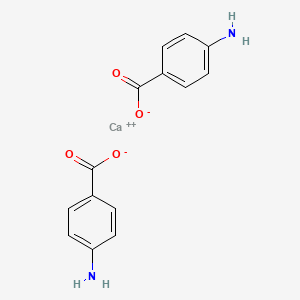
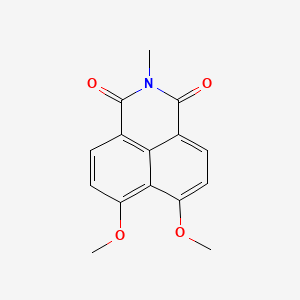
![1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium](/img/structure/B15345950.png)
![N-(7-Amino-1-hydroxy-9-{[hydroxy(imino)methoxy]methyl}-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)ethanimidic acid](/img/structure/B15345951.png)
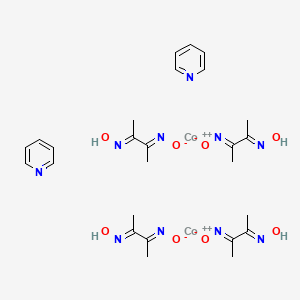
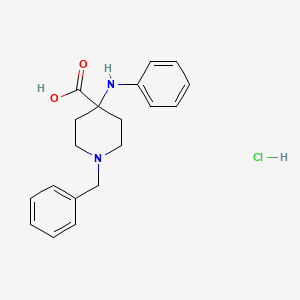
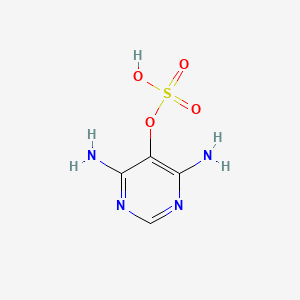

![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
